molecular formula C11H11BrN2O B13659091 5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one

5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one

Katalognummer: B13659091
Molekulargewicht: 267.12 g/mol
InChI-Schlüssel: GAYLKOPWJXFOKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one typically involves a multi-step process. One common method is the diastereodivergent synthesis via base-promoted (3 + 2) cycloadditions. This method uses either a Lewis base (such as PCy3) or a Brønsted base (such as K2CO3) to achieve good yields and excellent diastereoselectivities .

Industrial Production Methods

While specific industrial production methods for 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution at the bromine position.

    Oxidation and Reduction Reactions: Modifications of the indoline or pyrrolidinone moieties.

    Cycloaddition Reactions: Formation of additional spirocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Brominating agents for electrophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can have different biological and chemical properties depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific spiro linkage and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H11BrN2O

Molekulargewicht

267.12 g/mol

IUPAC-Name

5-bromospiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C11H11BrN2O/c12-7-1-2-9-8(5-7)11(10(15)14-9)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15)

InChI-Schlüssel

GAYLKOPWJXFOKY-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC12C3=C(C=CC(=C3)Br)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.